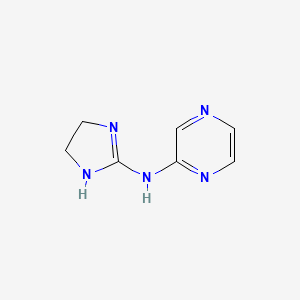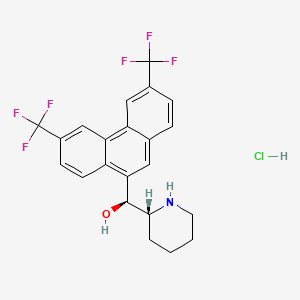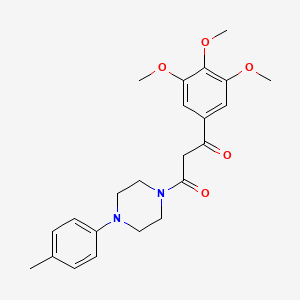
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane is an organosilicon compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with each silicon atom bonded to two phenyl groups and one methyl group. This compound is part of the broader class of trisiloxanes, which are known for their applications in various fields due to their stability and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane typically involves the reaction of hexaphenyldisiloxane with methyltrichlorosilane in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Hexaphenyldisiloxane and methyltrichlorosilane.
Catalyst: A suitable catalyst, often a platinum-based compound.
Reaction Conditions: Inert atmosphere, controlled temperature, and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted trisiloxanes, depending on the reaction conditions and reagents used.
科学研究应用
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
作用机制
The mechanism by which 1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar in structure but with methyl groups instead of phenyl groups.
1,1,3,3,5,5-Hexaphenylcyclotrisiloxane: Contains a cyclic structure with similar phenyl groups.
1,1,3,3,5,5-Hexamethylcyclotrisiloxane: A cyclic compound with methyl groups.
Uniqueness
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane is unique due to its combination of phenyl and methyl groups, which confer specific chemical and physical properties. This combination allows for enhanced stability, making it suitable for various high-performance applications in both research and industry.
属性
CAS 编号 |
32243-66-6 |
|---|---|
分子式 |
C38H36O2Si3 |
分子量 |
608.9 g/mol |
IUPAC 名称 |
bis[[methyl(diphenyl)silyl]oxy]-diphenylsilane |
InChI |
InChI=1S/C38H36O2Si3/c1-41(33-21-9-3-10-22-33,34-23-11-4-12-24-34)39-43(37-29-17-7-18-30-37,38-31-19-8-20-32-38)40-42(2,35-25-13-5-14-26-35)36-27-15-6-16-28-36/h3-32H,1-2H3 |
InChI 键 |
LYJRJQPPJDXSBG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


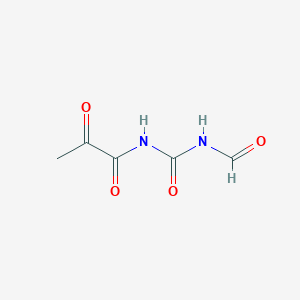
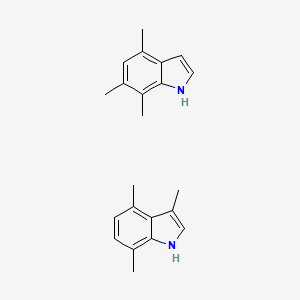
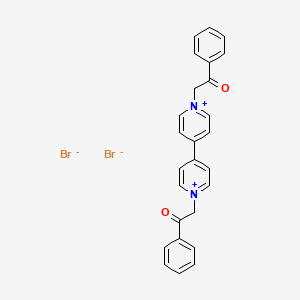
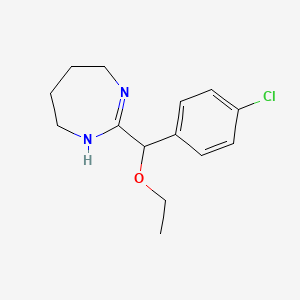
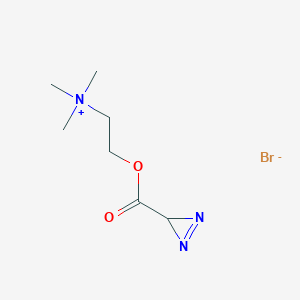
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
